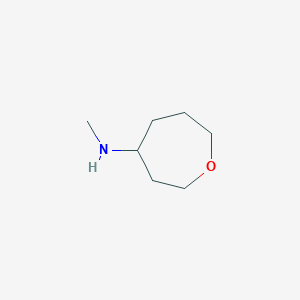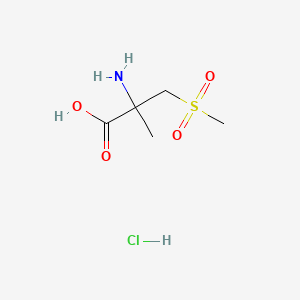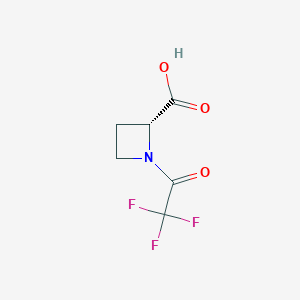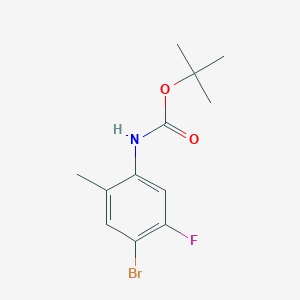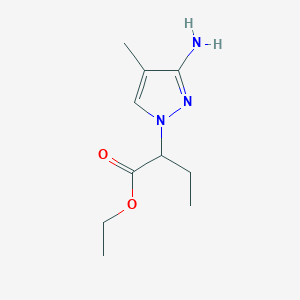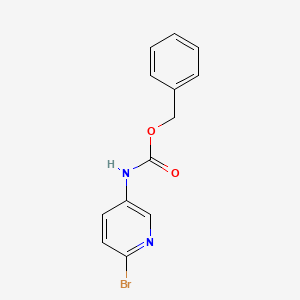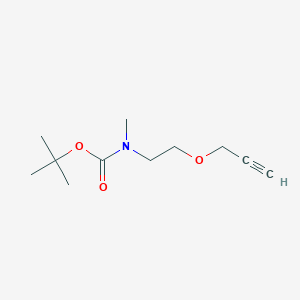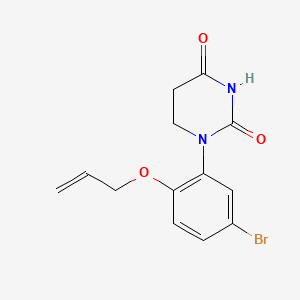![molecular formula C15H23NO3 B15303496 Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15303496.png)
Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula C15H23NO3. It is characterized by a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Bicyclo[1.1.1]pentane Core: This step often involves the use of [1.1.1]propellane as a starting material, which undergoes a series of reactions to form the bicyclo[1.1.1]pentane structure.
Introduction of the Formyl Group: The formyl group is introduced through a formylation reaction, often using reagents like formic acid or formyl chloride.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the bicyclo[1.1.1]pentane intermediate.
Protection with Tert-butyl Group: The final step involves the protection of the amine group with a tert-butyl group, typically using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Strain-Release Reactions: The strained bicyclo[1.1.1]pentane core can undergo strain-release reactions, making it useful in mechanistic studies.
Biology
Drug Development: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Medicine
Prodrug Design: The compound can be used in the design of prodrugs that release active drugs under specific conditions.
Industry
Material Science: Used in the development of new materials with unique mechanical properties due to the rigid bicyclo[1.1.1]pentane core.
Mechanism of Action
The mechanism of action of Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate involves its interaction with various molecular targets. The rigid bicyclo[1.1.1]pentane core can interact with enzymes and receptors, potentially inhibiting or activating them. The formyl group can undergo reactions that release active intermediates, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
- Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- Tert-butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate is unique due to the presence of both the bicyclo[1.1.1]pentane core and the pyrrolidine ring. This combination provides a unique set of chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl 3-(3-formyl-1-bicyclo[1.1.1]pentanyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H23NO3/c1-13(2,3)19-12(18)16-5-4-11(6-16)15-7-14(8-15,9-15)10-17/h10-11H,4-9H2,1-3H3 |
InChI Key |
HLCLMSKIIQZQBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C23CC(C2)(C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride](/img/structure/B15303419.png)

![{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)
![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
![4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15303449.png)
